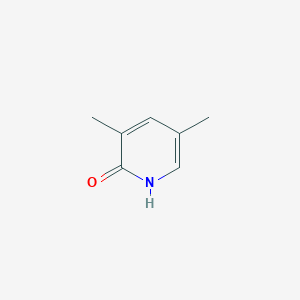

3,5-Dimethylpyridin-2(1H)-one

Description

The exact mass of the compound 3,5-Dimethylpyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-6(2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAZXEKEWCYLEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493076 |

Source

|

| Record name | 3,5-Dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3718-67-0 |

Source

|

| Record name | 3,5-Dimethyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS31CIE2HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3,5-Dimethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridin-2(1H)-one, a substituted pyridinone, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The basicity of this molecule, quantified by its acid dissociation constant (pKa), is a critical parameter that governs its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and interaction with biological targets. This guide provides a comprehensive analysis of the structural and electronic factors that determine the basic properties of 3,5-Dimethylpyridin-2(1H)-one, a detailed protocol for its experimental pKa determination, and a comparative analysis with related heterocyclic compounds.

Molecular Structure and its Influence on Basicity

The basicity of 3,5-Dimethylpyridin-2(1H)-one is a nuanced interplay of its tautomeric nature, the electronic effects of its substituents, and the delocalization of electrons within the pyridinone ring.

Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

3,5-Dimethylpyridin-2(1H)-one exists in a tautomeric equilibrium with its corresponding hydroxypyridine form, 3,5-dimethyl-2-hydroxypyridine. The position of this equilibrium is sensitive to the solvent environment.[2] In polar, protic solvents like water, the pyridone (lactam) form is generally favored, while non-polar solvents can favor the hydroxypyridine (lactim) form.[2] This is a crucial consideration as the two tautomers present different potential sites for protonation.

Caption: Tautomeric equilibrium of 3,5-Dimethylpyridin-2(1H)-one.

Protonation Site: A Matter of Tautomeric Preference and Electronic Distribution

Theoretical studies on the parent 2-pyridone molecule suggest that the keto (pyridinone) form is more basic than the enol (hydroxypyridine) form.[3] Protonation is predicted to occur at the carbonyl oxygen atom. This is because the resulting positive charge can be effectively delocalized through resonance, involving the nitrogen atom.

Caption: Protonation of 3,5-Dimethylpyridin-2(1H)-one at the carbonyl oxygen.

The Inductive Effect of Methyl Groups

The two methyl groups at the 3- and 5-positions play a significant role in enhancing the basicity of the pyridinone ring. Methyl groups are electron-donating through an inductive effect (+I), pushing electron density into the ring. This increased electron density on the carbonyl oxygen makes it more attractive to a proton, thereby increasing the basicity of the molecule compared to the unsubstituted 2-pyridone.

Comparative Basicity: A Tale of Two Rings

To contextualize the basicity of 3,5-Dimethylpyridin-2(1H)-one, it is instructive to compare it with its aromatic analogue, 3,5-dimethylpyridine (3,5-lutidine).

| Compound | Structure | pKa | Key Features Influencing Basicity |

| 3,5-Dimethylpyridin-2(1H)-one |  | Not Experimentally Determined (Estimated to be < 6.15) | Tautomerism, protonation at carbonyl oxygen, electron-donating methyl groups. |

| 3,5-Dimethylpyridine (3,5-Lutidine) |  | 6.15[4] | Aromatic pyridine ring, protonation at the nitrogen lone pair, electron-donating methyl groups. |

The pKa of 3,5-lutidine is 6.15.[4] In this molecule, the lone pair of electrons on the nitrogen atom is available for protonation. The two methyl groups increase the electron density on the nitrogen, making it more basic than pyridine (pKa ≈ 5.2).

Experimental Determination of pKa: A Spectrophotometric Titration Protocol

Given the absence of a reported experimental pKa value, a robust and precise method for its determination is essential. Spectrophotometric titration is the method of choice, particularly for compounds with a chromophore whose UV-Vis absorbance spectrum changes with protonation state.

Principle of the Method

The determination of pKa by spectrophotometric titration relies on the Beer-Lambert law. By measuring the absorbance of a solution of 3,5-Dimethylpyridin-2(1H)-one at various pH values, the ratio of the protonated (BH+) to the neutral (B) species can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation:

pH = pKa + log([B]/[BH+])

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a sample of 3,5-Dimethylpyridin-2(1H)-one and dissolve it in a small amount of a co-solvent if necessary (e.g., methanol or DMSO, to be kept at a minimal and consistent concentration across all samples) and then dilute with deionized water to a known final concentration (e.g., 0.1 mM).

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa. A universal buffer system or a series of standard buffers (e.g., citrate, phosphate, borate) can be used to cover the desired pH range (e.g., pH 2 to 10).

-

-

Sample Preparation for Spectrophotometry:

-

In a series of volumetric flasks, add a fixed volume of the 3,5-Dimethylpyridin-2(1H)-one stock solution to each flask.

-

Add a specific buffer solution to each flask to achieve the desired pH.

-

Ensure the ionic strength of all solutions is maintained constant by adding a background electrolyte (e.g., KCl).

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution against a corresponding buffer blank.

-

Identify the wavelength(s) where the absorbance difference between the fully protonated and neutral species is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) as a function of pH. This will generate a sigmoidal titration curve.

-

The pKa can be determined from the inflection point of this curve.

-

Alternatively, for a more precise determination, the following equation can be used: pKa = pH - log[(A - A_B)/(A_BH+ - A)] where A is the absorbance at a given pH, A_B is the absorbance of the neutral species (at high pH), and A_BH+ is the absorbance of the protonated species (at low pH).

-

Caption: Experimental workflow for pKa determination by spectrophotometric titration.

Conclusion

The basic properties of 3,5-Dimethylpyridin-2(1H)-one are a direct consequence of its intricate molecular structure. The tautomeric equilibrium, the preferential protonation at the carbonyl oxygen, and the electron-donating nature of the methyl substituents collectively define its basicity. While an experimental pKa value is yet to be reported, a well-defined experimental protocol using spectrophotometric titration can be employed for its accurate determination. A thorough understanding of these fundamental properties is paramount for the rational design and development of novel therapeutics based on this versatile chemical scaffold.

References

-

A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]

-

2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry. [Link]

-

3,5-Lutidine. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Mechanistic Landscape of Pyridin-2(1H)-one Scaffolds: A Case Study of 3,5-Dimethylpyridin-2(1H)-one

This guide provides a comprehensive technical overview of the potential mechanisms of action for 3,5-Dimethylpyridin-2(1H)-one, a member of the pyridinone class of heterocyclic compounds. Given the limited direct research on this specific molecule, this document synthesizes findings from structurally related pyridinone derivatives to illuminate its potential biological activities and guide future research.

Introduction: The Privileged Pyridinone Scaffold

Pyridin-2(1H)-one and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] This designation stems from their versatile structure, which can engage in various biological interactions, including acting as both hydrogen bond donors and acceptors.[1][2] This chemical versatility allows them to serve as bioisosteres for amides, phenyls, and other heterocyclic rings, making them valuable building blocks in drug discovery.[1] The pyridinone core is a feature of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2]

Postulated Mechanisms of Action for 3,5-Dimethylpyridin-2(1H)-one Based on Analogous Compounds

While the precise mechanism of action for 3,5-Dimethylpyridin-2(1H)-one is not extensively documented, the activities of its structural analogs provide a strong foundation for hypothesizing its potential biological targets and pathways. The following sections explore these possibilities, grounded in published research on related pyridinone derivatives.

Enzyme Inhibition: A Common Modality

A prevalent mechanism for pyridinone-based compounds is the inhibition of key enzymes involved in disease pathogenesis.

-

Dihydrofolate Reductase (DHFR) Inhibition: Certain pyridine derivatives have demonstrated potent antimalarial activity by targeting the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme.[3] This enzyme is crucial for the synthesis of nucleic acids in the parasite. Molecular docking studies of active compounds revealed hydrogen bonding and hydrophobic interactions within the DHFR active site, leading to the inhibition of parasite multiplication.[3] Given this precedent, 3,5-Dimethylpyridin-2(1H)-one could potentially be investigated for similar inhibitory effects on DHFR or other reductase enzymes.

-

Tubulin Polymerization Inhibition: A novel series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.[4] This suggests that the dimethylpyridinone scaffold could be a viable starting point for the development of new anticancer agents that target the cytoskeleton.

-

Janus Kinase (JAK) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold, which incorporates a pyridinone-like structure, has been a focus for the development of Janus kinase (JAK) inhibitors.[5] These enzymes are critical in cytokine signaling pathways that are implicated in autoimmune diseases and organ transplant rejection.[5] Optimization of a lead compound led to a tricyclic imidazo-pyrrolopyridinone derivative with potent inhibitory activity against JAK1 and JAK3.[5]

Modulation of Cellular Signaling Pathways

Pyridinone derivatives have also been shown to modulate critical cellular signaling pathways.

-

AMP-Activated Protein Kinase (AMPK) Activation: Novel derivatives of 3,5-dimethylpyridin-4(1H)-one have been synthesized and identified as activators of AMP-activated protein kinase (AMPK).[6] AMPK is a key regulator of cellular energy homeostasis, and its activation has therapeutic potential in metabolic diseases and cancer. Interestingly, these compounds displayed selective growth inhibitory activity against human breast cancer cell lines, an effect not observed with direct AMPK activators.[6] This highlights the nuanced effects that pyridinone derivatives can exert on cellular pathways.

-

Regulation of Translation Initiation: A study on 1,5-disubstituted-pyridin-2(1H)-one derivatives revealed their ability to inhibit cancer cell proliferation by suppressing the eukaryotic translation initiation factor 3, subunit A (eIF3a).[7] This protein is a key component of the translation initiation complex, and its inhibition represents a potential strategy for controlling cancer cell growth.[7]

Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of 3,5-Dimethylpyridin-2(1H)-one, a systematic experimental approach is required. The following protocols outline key experiments for researchers entering this field.

Initial Target Identification and Validation

A logical workflow for identifying the molecular target(s) of 3,5-Dimethylpyridin-2(1H)-one is depicted below.

Caption: A workflow for identifying and validating the molecular target of a novel compound.

Detailed Protocol: Enzyme Inhibition Assay (Example: DHFR)

This protocol provides a generalized framework for assessing the inhibitory potential of 3,5-Dimethylpyridin-2(1H)-one against a specific enzyme, using DHFR as an example.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,5-Dimethylpyridin-2(1H)-one against dihydrofolate reductase.

Materials:

-

Recombinant human or microbial DHFR

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

3,5-Dimethylpyridin-2(1H)-one

-

Positive control inhibitor (e.g., methotrexate)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 3,5-Dimethylpyridin-2(1H)-one in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.

-

Enzyme Addition: Add the DHFR enzyme to each well and incubate for a predetermined time to allow for compound binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DHF.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocities for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to evaluate the effect of 3,5-Dimethylpyridin-2(1H)-one on cell cycle progression, a common downstream effect of targeting proteins involved in cell division.

Objective: To determine if 3,5-Dimethylpyridin-2(1H)-one induces cell cycle arrest in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

3,5-Dimethylpyridin-2(1H)-one

-

Propidium iodide (PI) staining solution

-

RNase A

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of 3,5-Dimethylpyridin-2(1H)-one for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Rehydrate the fixed cells in PBS and then stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software. Compare the cell cycle distribution of treated cells to untreated controls.

Data Summary and Interpretation

The following table summarizes the reported activities of various pyridinone derivatives, providing a comparative landscape for positioning future research on 3,5-Dimethylpyridin-2(1H)-one.

| Compound Class | Target/Mechanism | Biological Activity | Reference |

| Pyridine derivatives | Dihydrofolate reductase (DHFR) inhibition | Antimalarial | [3] |

| 3,5-Dimethylpyridin-4(1H)-one derivatives | AMP-activated protein kinase (AMPK) activation | Selective anticancer | [6] |

| 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives | Tubulin polymerization inhibition | Anticancer | [4] |

| 1,5-disubstituted-pyridin-2(1H)-one derivatives | eIF3a suppression | Anticancer | [7] |

| Imidazo-pyrrolopyridinone derivatives | JAK1 and JAK3 inhibition | Immunomodulatory | [5] |

Conclusion and Future Directions

The pyridin-2(1H)-one scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. While the specific mechanism of action for 3,5-Dimethylpyridin-2(1H)-one remains to be fully elucidated, the extensive research on its structural analogs provides a robust framework for guiding future investigations.

Key research priorities should include:

-

Broad-panel screening: Subjecting 3,5-Dimethylpyridin-2(1H)-one to a wide range of enzymatic and phenotypic assays to identify its primary biological effects.

-

Target identification studies: Employing unbiased approaches such as affinity-based proteomics to pinpoint its direct molecular targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 3,5-Dimethylpyridin-2(1H)-one to understand the structural determinants of its activity and to optimize its potency and selectivity.

By leveraging the knowledge base of the broader pyridinone class and employing systematic experimental workflows, the scientific community can unlock the full therapeutic potential of 3,5-Dimethylpyridin-2(1H)-one and related compounds.

References

-

Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]

-

Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). (2020). Chemical & Pharmaceutical Bulletin, 68(1), 77–90. [Link]

-

Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. (2019). European Journal of Medicinal Chemistry, 184, 111728. [Link]

-

Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. (2013). Archiv der Pharmazie, 346(11), 808–814. [Link]

-

Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(13), 3562–3575. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules, 27(6), 1989. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyridinone Scaffolds: An In-depth Technical Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular frameworks with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the pyridinone core has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with versatile synthetic accessibility, have established it as a foundational scaffold for the development of a new generation of therapeutics.[1][2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of novel pyridinone scaffolds, delves into their mechanisms of action, and offers detailed, field-proven experimental protocols for their evaluation.

The Pyridinone Scaffold: A Versatile Pharmacophore

Pyridinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring.[1] The two primary isomeric forms are 2-pyridinones and 4-pyridinones, both of which serve as versatile starting points for chemical modification.[2] This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the pyridinone scaffold a highly attractive template for drug design.[1] The inherent ability of the pyridinone ring to mimic peptide bonds and engage in various non-covalent interactions underpins its successful application in targeting a wide array of biological macromolecules.

A Spectrum of Biological Activities: From Anticancer to Anti-inflammatory

The true power of the pyridinone scaffold lies in its broad and potent biological activities. Extensive research has demonstrated the efficacy of pyridinone derivatives across several key therapeutic areas.

Anticancer Activity: Targeting the Engines of Malignancy

Novel pyridinone-containing molecules have demonstrated significant antiproliferative activity against a range of human tumor cell lines.[1] Their anticancer effects are often attributed to the targeted inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Mechanisms of Anticancer Action:

-

Kinase Inhibition: A primary mechanism of action for many anticancer pyridinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] Notably, pyridinone scaffolds have been successfully employed to develop potent inhibitors of:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of this key mediator of angiogenesis can stifle tumor growth by cutting off its blood supply.[3][4]

-

Met Kinase, Mitogen-Activated Protein Kinase (MAPK), and other Protein Tyrosine Kinases: These kinases are often hyperactivated in various cancers, and their inhibition can halt tumor progression.[1]

-

-

Histone Deacetylase (HDAC) Inhibition: Pyridinone-based HDAC inhibitors can induce changes in chromatin structure, leading to the re-expression of tumor suppressor genes and ultimately, cancer cell death.[1]

-

Isocitrate Dehydrogenase (IDH) Inhibition: Specific pyridinone derivatives have been designed to target mutant IDH1, a key enzyme in certain cancers, offering a targeted therapeutic approach.[1]

Illustrative Data:

| Compound Type | Target Cancer Cell Lines | Reported IC50 Values | Reference |

| Pyridinone-quinazoline derivatives | MCF-7, HeLa, HepG2 | 9-15 µM | [1] |

| 1,2-dihydropyridine derivatives | Ehrlich Ascites Carcinoma (EAC), HepG2 | 19.2 - 75.32 µM | [5] |

| Bis(pyridyl)methanes | 60 human tumor cell lines | 1 x 10⁻⁶ to 1 x 10⁻⁵ M | [6] |

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of antibiotic-resistant pathogens poses a significant global health threat. Pyridinone scaffolds offer a promising avenue for the discovery of novel antimicrobial agents with unique mechanisms of action.[7]

Spectrum and Mechanisms of Antimicrobial Action:

-

Gram-Positive Bacteria: Many pyridinone derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The proposed mechanism for some alkyl pyridinol compounds involves the disruption and deformation of the bacterial membrane.[7]

-

DNA Gyrase Inhibition: Some novel N-amino-5-cyano-6-pyridones have been shown to exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme.[8]

Illustrative Data:

| Compound Type | Target Microorganism | Reported MIC Values | Reference |

| Alkyl pyridinol compounds | S. aureus (including MRSA) | 4-32 µg/mL | [7] |

| Pyridazinone-based diarylurea derivatives | Staphylococcus aureus | 16 µg/mL | [4] |

| Pyridazinone-based diarylurea derivatives | Candida albicans | 16 µg/mL | [4] |

Antiviral Activity: Combating Viral Infections

Pyridinone derivatives have also demonstrated significant potential as antiviral agents, with notable activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][9]

Mechanisms of Antiviral Action:

-

Reverse Transcriptase (RT) Inhibition: A key mechanism of anti-HIV activity for some pyridinone analogues is the inhibition of the viral enzyme reverse transcriptase, which is essential for viral replication.[9]

-

Inhibition of HBV DNA Replication: Certain N-aryl 2-pyridinone analogues have been shown to potently inhibit the replication of HBV DNA.[1]

Illustrative Data:

| Compound Type | Target Virus | Reported IC50/EC50 Values | Reference |

| 2-pyridinone analogues | HIV-1 | EC50 = 0.0563 µM | [9] |

| N-aryl 2-pyridinone analogues | HBV | IC50 = 0.12 µM | [1] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Pyridinone and pyridazinone scaffolds have emerged as promising structures for the development of novel anti-inflammatory agents with potentially reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]

Mechanisms of Anti-inflammatory Action:

-

Cyclooxygenase (COX) Inhibition: Some pyridinone derivatives exert their anti-inflammatory effects by inhibiting COX-1 and/or COX-2 enzymes, which are key to the production of pro-inflammatory prostaglandins.[12]

-

Iron Chelation: The 3-hydroxy-pyridine-4-one scaffold possesses iron-chelating properties. Since key inflammatory enzymes like cyclooxygenase and lipoxygenase are iron-dependent, it is hypothesized that the anti-inflammatory effects of these derivatives may be related to their ability to chelate iron.[11][13]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of pyridinone scaffolds can be significantly influenced by the nature and position of substituents on the pyridinone ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates. For instance, in a series of urease inhibitors based on the pyridin-2(1H)-one scaffold, it was found that electron-releasing groups were important for modulating biological activity.[14]

Caption: Key Structure-Activity Relationships of Pyridinone Scaffolds.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and generate reliable data, the use of validated and well-documented experimental protocols is paramount. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of novel pyridinone scaffolds.

General Workflow for Screening Biological Activity

The initial screening of a novel pyridinone compound typically follows a hierarchical approach, starting with in vitro assays to determine its primary biological activity and cytotoxicity, followed by more specific mechanistic studies.

Caption: General Workflow for Biological Activity Screening.

In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the pyridinone compound and incubate for 72 hours.[15]

-

MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[15]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[15]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assays

VEGFR-2 Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[1][11]

Protocol:

-

Prepare Master Mix: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).[1]

-

Add Inhibitor: Add the pyridinone compound at various concentrations to the wells of a 96-well plate.

-

Initiate Reaction: Add diluted VEGFR-2 kinase to the wells to start the reaction and incubate at 30°C for 45 minutes.[1]

-

Detect Kinase Activity: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well, which measures the amount of ATP remaining after the kinase reaction.[1]

-

Measure Luminescence: Read the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.[1]

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

COX-2 Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[14][16]

Protocol:

-

Prepare Reaction Mixture: In a reaction tube, combine the reaction buffer, heme (a cofactor), and the COX-2 enzyme.[14]

-

Add Inhibitor: Add the pyridinone compound at various concentrations and pre-incubate for 10 minutes at 37°C.[14]

-

Initiate Reaction: Add arachidonic acid (the substrate) to start the reaction and incubate for exactly 2 minutes at 37°C.[14]

-

Stop Reaction: Add a saturated stannous chloride solution to stop the enzyme catalysis.[14]

-

Detection: The product of the COX reaction (prostaglandin G2) can be detected using various methods, including fluorometric or colorimetric assays.[17]

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay:

This assay measures the inhibition of the HIV-1 RT enzyme.[18][19]

Protocol:

-

Prepare Reaction Mixture: The assay typically involves a reaction buffer, a template-primer (e.g., poly(A)·oligo(dT)), and labeled deoxynucleoside triphosphates (dNTPs).[20]

-

Add Inhibitor and Enzyme: Add the pyridinone compound and the HIV-1 RT enzyme to the reaction mixture.

-

Incubation: Incubate the mixture to allow for the synthesis of DNA by the RT enzyme.

-

Detection: The newly synthesized DNA is quantified. This can be done using non-radioactive methods such as ELISA, where the DNA is labeled with biotin and digoxigenin for detection.[18]

-

Data Analysis: Determine the IC50 value of the compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Protocol (Broth Microdilution):

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyridinone compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[8]

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[8]

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[9]

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of antiviral compounds against lytic viruses.[13][21]

Protocol:

-

Cell Seeding: Seed a monolayer of host cells in a multi-well plate.

-

Virus Infection: Infect the cell monolayer with a known amount of virus for an adsorption period (e.g., 1-2 hours).[21]

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing various concentrations of the pyridinone compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).

-

Plaque Visualization: Fix the cells and stain with a dye such as crystal violet. Plaques will appear as clear, unstained areas where the cells have been lysed by the virus.[13]

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Perspectives

The pyridinone scaffold is a remarkably versatile and privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutics with a wide range of biological activities. The diverse anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyridinone derivatives highlight their immense therapeutic potential. As our understanding of the molecular basis of diseases deepens, the rational design of pyridinone-based compounds, guided by structure-activity relationship studies and robust biological evaluation, will undoubtedly lead to the discovery of next-generation drugs. Further exploration of this remarkable scaffold, including the development of novel synthetic methodologies and the investigation of new biological targets, will continue to be a vibrant and fruitful area of research in the years to come.

References

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022-03-23).

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.

- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.

- Anti-inflammatory activity of pyridazinones: A review - PubMed.

- Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-pyridone Derivatives - PubMed.

- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025-12-30).

- Synthesis and Biological Evaluation of Pyridinone Analogues as Novel Potent HIV-1 NNRTIs - PubMed. (2015-01-01).

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014-05-28).

- Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed.

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.

- Reported pyridine/Pyridone as antimicrobial compounds - ResearchGate.

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central.

- MTT assay and its use in cell viability and proliferation analysis - Abcam.

- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.

- VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience.

- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - NIH. (2022-02-05).

- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (2022-03-07).

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.

- Application Notes and Protocols for Plaque Reduction Assay with Umfenovir - Benchchem.

- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH.

- MTT (Assay protocol - Protocols.io. (2023-02-27).

- HIV 1 Reverse Transcriptase Assay Kit | XpressBio.

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Bentham Science Publishers. (2021-10-01).

- HIV Reverse Transcriptase Assay - ProFoldin.

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).

- Reverse Transcriptase Assay, colorimetric - Sigma-Aldrich.

- Structure-activity relationship (SAR) analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one derivatives. - Benchchem.

- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.

- Pyridine and pyridinone-based factor XIa inhibitors - PubMed. (2015-02-15).

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025-05-20).

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. protocols.io [protocols.io]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. assaygenie.com [assaygenie.com]

- 17. xpressbio.com [xpressbio.com]

- 18. HIV Reverse Transcriptase Assay [profoldin.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 3,5-Disubstituted Pyridin-2(1H)-ones: A Technical Guide to Synthesis and Application in Drug Discovery

Abstract

The 3,5-disubstituted pyridin-2(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, underpinning a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals into the discovery, synthesis, and therapeutic application of this versatile heterocyclic core. We will dissect field-proven synthetic methodologies, elucidate the rationale behind experimental choices through mechanistic insights, and present a compelling case study on the development of p38α MAPK inhibitors. This document is designed to be a practical and authoritative resource, empowering researchers to navigate the synthesis and optimization of novel 3,5-disubstituted pyridin-2(1H)-one derivatives.

The Pyridin-2(1H)-one Core: A Cornerstone of Modern Medicinal Chemistry

The pyridin-2(1H)-one moiety is a six-membered aromatic heterocycle that has garnered significant attention in drug discovery due to its remarkable pharmacological versatility.[1][2] Its unique electronic and structural features allow it to act as a bioisostere for various functional groups and engage in crucial hydrogen bonding interactions with biological targets.[1] This has led to the development of a wide array of therapeutic agents with diverse activities, including cardiotonic, antifungal, antiviral, and anticancer properties.[1][2] The strategic placement of substituents at the 3 and 5-positions of the pyridinone ring allows for fine-tuning of the molecule's physicochemical properties and biological activity, making the 3,5-disubstituted scaffold a particularly attractive starting point for the design of novel therapeutics.

Strategic Synthesis of 3,5-Disubstituted Pyridin-2(1H)-ones: A Methodological Deep Dive

The synthesis of 3,5-disubstituted pyridin-2(1H)-ones can be approached through several strategic routes, each with its own advantages and considerations. This section will detail some of the most effective and widely adopted methodologies, providing both the "how" and the "why" behind each experimental step.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Approach for Aryl and Heteroaryl Substitution

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the synthesis of 3,5-disubstituted pyridin-2(1H)-ones, particularly for introducing aryl and amino substituents.

The Suzuki-Miyaura coupling is a robust method for creating a C-C bond between a halide (or triflate) and an organoboron compound. In the context of pyridinone synthesis, this is often employed to introduce an aryl or heteroaryl group at the 3-position.

Experimental Protocol: Synthesis of a 3-Aryl-5-nitropyridin-2(1H)-one Derivative

This protocol is adapted from a reported synthesis of precursors for anti-allodynic agents.

| Step | Reagent/Condition | Purpose & Mechanistic Insight |

| 1 | 3-Bromo-5-nitropyridin-2(1H)-one, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridinone. The base (Na₂CO₃) activates the boronic acid to form a boronate species. Transmetalation of the aryl group from boron to palladium, followed by reductive elimination, yields the desired 3-aryl product and regenerates the Pd(0) catalyst. |

| 2 | Reaction monitoring by TLC | To ensure the consumption of starting materials. |

| 3 | Aqueous workup and extraction with ethyl acetate | To remove inorganic salts and water-soluble impurities. |

| 4 | Purification by column chromatography (Silica gel) | To isolate the pure 3-aryl-5-nitropyridin-2(1H)-one. |

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, often used to introduce an amino substituent at the 5-position of the pyridinone ring.

Experimental Protocol: Synthesis of a 5-Amino-3-arylpyridin-2(1H)-one Derivative

This protocol is a subsequent step to the Suzuki-Miyaura coupling, starting from a 5-halopyridinone.

| Step | Reagent/Condition | Purpose & Mechanistic Insight |

| 1 | 5-Bromo-3-arylpyridin-2(1H)-one, Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene | The palladium(0) catalyst undergoes oxidative addition to the C-Br bond. The strong base (NaOtBu) deprotonates the amine. Coordination of the amine to the palladium complex, followed by reductive elimination, forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step. |

| 2 | Reaction monitoring by TLC | To track the progress of the reaction. |

| 3 | Quenching with water and extraction | To remove the base and other aqueous soluble components. |

| 4 | Purification by column chromatography | To obtain the pure 5-amino-3-arylpyridin-2(1H)-one. |

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Multi-component Reactions: A Strategy for Rapid Diversity Generation

Multi-component reactions (MCRs) offer an efficient route to construct the pyridin-2(1H)-one core in a single step from simple starting materials. These reactions are highly valued for their atom economy and ability to rapidly generate libraries of diverse compounds.

Experimental Protocol: One-Pot Synthesis of a Substituted Pyridin-2(1H)-one

This is a generalized protocol based on the condensation of an active methylene compound, an aldehyde, and a cyanoacetamide derivative.

| Step | Reagent/Condition | Purpose & Mechanistic Insight |

| 1 | Aldehyde, Active methylene compound (e.g., ethyl acetoacetate), Cyanoacetamide, Base (e.g., piperidine), Ethanol, Reflux | The reaction proceeds through a series of condensation and cyclization steps. The base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting intermediate then undergoes a Michael addition with cyanoacetamide, followed by an intramolecular cyclization and subsequent dehydration to form the pyridin-2(1H)-one ring. |

| 2 | Cooling and filtration | The product often precipitates from the reaction mixture upon cooling. |

| 3 | Recrystallization | To purify the final product. |

Logical Relationship: Multi-component Reaction Pathway

Caption: Generalized pathway for the multi-component synthesis of pyridin-2(1H)-ones.

Case Study: 3,5-Disubstituted Pyridin-2(1H)-ones as p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The development of 3,5-disubstituted pyridin-2(1H)-ones as inhibitors of p38α MAPK provides an excellent case study in modern drug discovery. p38α MAPK is a key enzyme in the signaling cascade that regulates inflammatory responses, and its inhibition is a promising strategy for the treatment of inflammatory diseases and chronic pain.[3]

Discovery and Rationale

A series of 3,5-disubstituted pyridin-2(1H)-ones were designed and synthesized as potential analgesics for mechanical allodynia, a type of chronic pain.[3] The lead compound, 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one, demonstrated significant in vivo activity.[3] Subsequent screening against a panel of protein kinases revealed that this compound is an inhibitor of p38α MAPK.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3 and 5-substituents of the pyridinone core has provided valuable insights into the SAR of these compounds.

| Position | Substitution | Effect on Activity | Rationale |

| 3 | Indol-4-yl | Increased potency | The indole moiety likely forms favorable interactions within the ATP-binding site of p38α MAPK. |

| 5 | (Pyridin-4-yl)amino | Potent activity | The pyridylamino group can act as a hydrogen bond donor and acceptor, crucial for binding to the kinase hinge region. |

| 5 | Replacement of NH linker with O or C=O | Activity maintained or improved in some cases | This suggests some flexibility in the linker, allowing for optimization of physicochemical properties. |

| Indole N | Methylation or aminoalkylation | Decreased activity | The indole NH may be a critical hydrogen bond donor for target engagement. |

| Pyridinone O | Methylation | Enhanced activity | This modification may improve cell permeability or alter the electronic properties of the scaffold to enhance binding. |

Table 1: Summary of Structure-Activity Relationships for 3,5-Disubstituted Pyridin-2(1H)-one p38α MAPK Inhibitors.

Mechanism of Action: Targeting the p38α MAPK Signaling Pathway

p38α MAPK is a central node in a signaling cascade that is activated by cellular stress and inflammatory cytokines.[4] Its activation leads to the phosphorylation of downstream transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory mediators. By inhibiting p38α MAPK, the 3,5-disubstituted pyridin-2(1H)-one derivatives can block this inflammatory cascade.

Signaling Pathway: p38α MAPK Cascade

Caption: Simplified diagram of the p38α MAPK signaling pathway and the point of intervention for 3,5-disubstituted pyridin-2(1H)-one inhibitors.

Conclusion and Future Directions

The 3,5-disubstituted pyridin-2(1H)-one scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability, coupled with its proven ability to yield potent and selective modulators of various biological targets, ensures its continued relevance. Future work in this area will likely focus on the development of novel, more efficient synthetic methodologies, the exploration of new substitution patterns to access novel chemical space, and the application of this versatile core to a wider range of therapeutic targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to the exciting and impactful field of pyridinone-based drug development.

References

-

Lin, S., Liu, C., Zhao, X., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 846542. [Link]

-

Visseq, J., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 12(1), 116-122. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Visseq, J., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. [Link]

Sources

The Therapeutic Potential of the 3,5-Disubstituted Pyridin-2(1H)-one Scaffold: A Technical Guide for Drug Discovery

Executive Summary

The pyridin-2(1H)-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide delves into the therapeutic potential of a specific subclass: 3,5-disubstituted pyridin-2(1H)-ones, with 3,5-Dimethylpyridin-2(1H)-one serving as the foundational structure for our exploration. While direct biological data on the parent 3,5-dimethyl compound is limited in publicly accessible literature, extensive research into its derivatives has unveiled significant promise in the realms of chronic pain, oncology, and inflammatory disorders. This guide will synthesize the available evidence, providing researchers, scientists, and drug development professionals with a comprehensive overview of the chemistry, pharmacology, and future prospects of this versatile chemical class. We will explore the causality behind experimental designs and provide validated protocols to empower further investigation into this promising therapeutic scaffold.

The 3,5-Dimethylpyridin-2(1H)-one Core: Chemical Properties and Synthesis

Understanding the physicochemical properties and synthetic accessibility of the core scaffold is paramount for any drug discovery program.

Physicochemical Properties

The 3,5-dimethylpyridin-2(1H)-one molecule possesses a unique combination of features that contribute to its utility as a pharmacophore. The pyridinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1] The methyl groups at the 3 and 5 positions influence the molecule's lipophilicity and steric profile, which can be fine-tuned through further substitution to optimize pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of 3,5-Dimethylpyridin-2(1H)-one

| Property | Value | Source |

| IUPAC Name | 3,5-Dimethylpyridin-2(1H)-one | N/A |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| CAS Number | 3718-67-0 | N/A |

Proposed Synthetic Route

Experimental Workflow: Proposed Synthesis of 3,5-Dimethylpyridin-2(1H)-one

Caption: Proposed two-step synthesis of 3,5-Dimethylpyridin-2(1H)-one from 3,5-lutidine.

Rationale: The N-oxidation of pyridines is a standard transformation, and subsequent rearrangement of the N-oxide using acetic anhydride to introduce a functional group at the 2-position is a well-documented method for producing 2-pyridones.[3] This approach offers a potentially high-yielding and scalable route to the target compound.

Therapeutic Potential in Chronic Pain Management

A significant body of evidence points to the potential of 3,5-disubstituted pyridin-2(1H)-one derivatives as potent analgesics, particularly for the treatment of mechanical allodynia, a debilitating symptom of chronic pain.

Anti-Allodynic Effects

Studies on a series of 3,5-disubstituted pyridin-2(1H)-ones have demonstrated remarkable anti-allodynic effects in preclinical models of inflammatory pain.[4] Notably, these effects were observed in the capsaicin-induced pain model, a standard assay for assessing cutaneous hypersensitivity. The potency of these compounds suggests a high potential for the development of novel, non-opioid analgesics for chronic pain conditions.

Mechanism of Action: Beyond p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key player in the inflammatory cascade that contributes to chronic pain.[5] While some 3,5-disubstituted pyridin-2(1H)-one derivatives have been shown to inhibit p38α MAPK, the anti-allodynic potency of these compounds does not always correlate with their p38α MAPK inhibitory activity. This suggests that other biological targets are likely involved in their analgesic effects, opening up exciting avenues for discovering novel pain pathways.

Signaling Pathway: p38 MAPK in Chronic Pain

Caption: Simplified p38 MAPK signaling pathway in the context of inflammatory pain.

Emerging Applications in Oncology

The 2-pyridone scaffold is present in several FDA-approved anti-cancer drugs, and derivatives of 3,5-dimethylpyridin-4(1H)-one (an isomer of the title compound) have shown promise as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism with a complex role in cancer.[6][7]

Modulation of AMPK Signaling

AMPK acts as a cellular energy sensor, and its activation can have both tumor-suppressive and tumor-promoting effects depending on the context.[7] In some cancers, AMPK activation can inhibit cell growth and proliferation. Derivatives of 3,5-dimethylpyridin-4(1H)-one have been identified as potent AMPK activators with selective cell growth inhibitory activity against human breast cancer cell lines.[6] This suggests that the 3,5-dimethylpyridinone scaffold could be a valuable starting point for the development of novel AMPK-modulating anti-cancer agents.

Signaling Pathway: The Dual Role of AMPK in Cancer

Caption: The context-dependent dual role of AMPK signaling in cancer.

Foundational Experimental Protocols

To facilitate further research into the therapeutic potential of the 3,5-disubstituted pyridin-2(1H)-one scaffold, this section provides detailed, self-validating protocols for key in vitro and in vivo assays.

In Vitro Anti-Cancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3,5-Dimethylpyridin-2(1H)-one derivatives) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment with free access to food and water.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of the 3,5-disubstituted pyridin-2(1H)-one derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vivo Analgesic Activity: Capsaicin-Induced Mechanical Allodynia

This model is used to assess hypersensitivity to mechanical stimuli, a hallmark of many chronic pain states.

Protocol: Capsaicin-Induced Mechanical Allodynia in Rats

-

Animal Acclimatization and Baseline Measurement: Acclimatize rats as described above. Before any treatment, determine the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.

-

Grouping and Dosing: Group and dose the animals as in the paw edema model.

-

Induction of Allodynia: Inject 10 µL of capsaicin solution (e.g., 0.1% in saline with 10% ethanol and 10% Tween 80) into the plantar surface of the right hind paw.

-

Assessment of Mechanical Allodynia: At various time points after capsaicin injection (e.g., 15, 30, 60, and 120 minutes), measure the paw withdrawal threshold using von Frey filaments.

-

Data Analysis: Compare the paw withdrawal thresholds of the treated groups to the vehicle control group to determine the anti-allodynic effect of the test compounds.

Future Directions and Conclusion

The 3,5-disubstituted pyridin-2(1H)-one scaffold represents a fertile ground for the discovery of novel therapeutics. The compelling preclinical data for derivatives of this scaffold in chronic pain and cancer warrant further investigation. Key future directions include:

-

Target Deconvolution: Identifying the specific molecular targets responsible for the anti-allodynic effects of these compounds beyond p38 MAPK will be crucial for understanding their mechanism of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at the 3 and 5 positions of the pyridinone ring will be essential to optimize potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be necessary to assess the drug-like properties of lead compounds.

-

Direct Biological Evaluation of 3,5-Dimethylpyridin-2(1H)-one: Although its derivatives have shown promise, a thorough biological evaluation of the parent compound is warranted to establish a baseline of activity and to better understand the contribution of various substituents to the observed pharmacological effects.

References

-

Kuramoto, K., Sawada, Y., Ishibashi, N., Yamada, T., Nagashima, T., & Shin, T. (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical & Pharmaceutical Bulletin, 68(1), 77-90. [Link]

-

Gobert, F. X., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(11), 1937-1947. [Link]

-

Han, S., & Kim, S. (2022). The double-edged sword of AMPK signaling in cancer and its therapeutic implications. Experimental & Molecular Medicine, 54(8), 1169-1178. [Link]

-

Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega, 7(12), 10765-10777. [Link]

- Google Patents. (2010). Method for preparing 3,5-dimethylpyridine-N-oxide.

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(54), 35215-35248. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). National Institutes of Health.[Link]

-

ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010). ResearchGate.[Link]

-

Ji, R. R., & Suter, M. R. (2007). p38 MAPK, microglial signaling, and neuropathic pain. Molecular pain, 3, 33. [Link]

-

Exploring the biological potential of pyridones. (2015). ResearchGate.[Link]

-

Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (2023). ChemRxiv.[Link]

-

PubChem. (n.d.). 3,5-Dimethylpyridine. National Center for Biotechnology Information.[Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 3,5-Dimethylpyridin-2(1H)-one for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive exploration of the lactam-lactim tautomerism of 3,5-Dimethylpyridin-2(1H)-one, a substituted pyridinone scaffold of interest in medicinal chemistry. We will delve into the structural and electronic factors governing this equilibrium, present detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and outline a computational workflow for theoretical investigation using Density Functional Theory (DFT). By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to equip researchers with the knowledge and tools necessary to confidently navigate the complexities of tautomerism in their drug development endeavors.

The Phenomenon of Tautomerism in Pyridinone Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[1] In the realm of heterocyclic chemistry, the lactam-lactim tautomerism of pyridinones is a classic and extensively studied example. This equilibrium involves the interconversion between a cyclic amide (lactam) and a cyclic imidic acid (lactim) form.

For 3,5-Dimethylpyridin-2(1H)-one, this equilibrium is represented by the interconversion between the lactam form, 3,5-Dimethylpyridin-2(1H)-one , and the lactim form, 2-Hydroxy-3,5-dimethylpyridine .

The position of this equilibrium is not static; it is influenced by a delicate interplay of factors including the electronic nature of substituents, the polarity and hydrogen-bonding capability of the solvent, and temperature.[2] Understanding and controlling this equilibrium is paramount in drug development, as the predominant tautomer in a biological environment will dictate the molecule's interactions with its target receptor.

Characterizing the Tautomeric Landscape: A Multi-faceted Approach

A robust understanding of the tautomeric behavior of 3,5-Dimethylpyridin-2(1H)-one necessitates a combination of experimental and computational techniques. NMR and UV-Vis spectroscopy provide direct experimental evidence of the tautomeric populations in solution, while computational chemistry offers invaluable insights into the intrinsic stability of the tautomers and the energetic landscape of their interconversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View

NMR spectroscopy is a powerful, non-invasive technique for the quantitative analysis of tautomeric mixtures in solution.[3] The key principle lies in the fact that the lactam and lactim forms are distinct chemical entities with different electronic environments, leading to unique sets of chemical shifts for their respective nuclei (¹H and ¹³C).

The choice of solvent is critical in NMR studies of tautomerism. Aprotic solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. DMSO-d₆, being a polar aprotic solvent, can stabilize the more polar lactam form through dipole-dipole interactions. In contrast, less polar solvents may favor the lactim form. By acquiring spectra in a range of solvents, one can probe the solvent's influence on the tautomeric equilibrium.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3,5-Dimethylpyridin-2(1H)-one.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

-

Instrument Setup (400 MHz or higher spectrometer recommended):

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the integration of all signals. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time to obtain accurate quantitative data.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.

-

-

Data Processing and Interpretation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Identify the characteristic signals for both the lactam and lactim tautomers. For the lactam, the N-H proton will typically appear as a broad singlet at a downfield chemical shift. The lactim O-H proton will also be a singlet, but its chemical shift can be highly variable and dependent on solvent and concentration. The aromatic protons and methyl groups of each tautomer will have distinct chemical shifts.

-

Quantitative Analysis: The ratio of the tautomers can be determined by comparing the integration of well-resolved, non-overlapping signals corresponding to each form. For example, the ratio of the integrals of the methyl protons of the lactam and lactim forms can be used to calculate the equilibrium constant (KT = [Lactim]/[Lactam]).[4]

-

| Assignment | Lactam Form (ppm) | Lactim Form (ppm) |

| ¹H NMR | ||

| N-H | 10.0 - 12.0 (broad s) | - |

| O-H | - | 9.0 - 11.0 (s) |

| H-4 | ~6.0 | ~6.5 |

| H-6 | ~7.2 | ~7.0 |

| 3-CH₃ | ~2.1 | ~2.2 |

| 5-CH₃ | ~2.0 | ~2.1 |

| ¹³C NMR | ||

| C=O (C-2) | ~165 | - |

| C-OH (C-2) | - | ~158 |

| C-3 | ~120 | ~118 |

| C-4 | ~105 | ~115 |

| C-5 | ~135 | ~130 |

| C-6 | ~140 | ~138 |

| 3-CH₃ | ~17 | ~16 |

| 5-CH₃ | ~18 | ~17 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for the tautomers of 3,5-Dimethylpyridin-2(1H)-one in a polar aprotic solvent like DMSO-d₆. These are estimated values and should be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a highly sensitive technique that provides qualitative and, in some cases, quantitative information about the tautomeric equilibrium by probing the different electronic transitions of the lactam and lactim forms.[5] The two tautomers possess distinct chromophores, leading to different absorption maxima (λmax).

The lactam form contains a conjugated enone system, while the lactim form has a substituted aromatic ring. These differences in electronic structure result in different energies for their π → π* transitions. Generally, the lactam form exhibits a longer wavelength absorption maximum compared to the lactim form.[6] The position of λmax is also sensitive to the solvent environment, a phenomenon known as solvatochromism.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water). Ensure the solvents are of spectroscopic grade.

-